molecular formula C31H52O B12106927 A'-Neo-26,28-dinorgammacer-9(11)-ene, 3-methoxy-13,17-dimethyl-, (3beta,21beta)-

A'-Neo-26,28-dinorgammacer-9(11)-ene, 3-methoxy-13,17-dimethyl-, (3beta,21beta)-

Cat. No.: B12106927
M. Wt: 440.7 g/mol
InChI Key: MRNPHCMRIQYRFU-UHFFFAOYSA-N
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Description

A’-Neo-26,28-dinorgammacer-9(11)-ene, 3-methoxy-13,17-dimethyl-, (3beta,21beta)- is a complex organic compound. Compounds of this nature often belong to the class of triterpenoids, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex triterpenoids typically involves multiple steps, including cyclization, functional group modifications, and stereoselective reactions. The starting materials are often simpler organic molecules that undergo a series of transformations under controlled conditions. Common reagents might include strong acids or bases, oxidizing agents, and catalysts to facilitate specific reactions.

Industrial Production Methods

Industrial production of complex organic compounds like A’-Neo-26,28-dinorgammacer-9(11)-ene, 3-methoxy-13,17-dimethyl-, (3beta,21beta)- often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions might involve the replacement of certain atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their unique structural properties and potential as building blocks for more complex molecules.

Biology

Biologically, triterpenoids are known for their anti-inflammatory, anti-cancer, and antimicrobial activities. They may interact with various biological targets, including enzymes and receptors.

Medicine

In medicine, these compounds could be explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, triterpenoids might be used in the development of new materials, agricultural chemicals, and other applications where their unique properties are advantageous.

Mechanism of Action

The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to the observed effects. For example, anti-inflammatory activity might result from inhibition of key enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Known for its anti-cancer properties.

    Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.

    Ursolic Acid: Has anti-inflammatory and anti-cancer activities.

Uniqueness

A’-Neo-26,28-dinorgammacer-9(11)-ene, 3-methoxy-13,17-dimethyl-, (3beta,21beta)- may possess unique structural features or biological activities that distinguish it from these similar compounds. Its specific stereochemistry and functional groups could confer distinct properties and applications.

Properties

IUPAC Name

9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNPHCMRIQYRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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